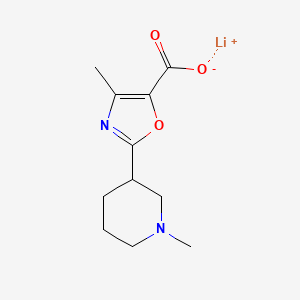![molecular formula C19H25N5O B2578319 N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415542-73-1](/img/structure/B2578319.png)
N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a pyrimidine moiety, and a dimethylphenyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction using 6-methylpyrimidine-4-amine.
Coupling with Dimethylphenyl Group: The final step involves coupling the piperidine and pyrimidine intermediates with 3,4-dimethylphenyl isocyanate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified hydrogenation states.
Substitution: Substituted products with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide: can be compared with other piperidine-based compounds and pyrimidine derivatives.
Similar compounds: include those with variations in the substituents on the piperidine or pyrimidine rings.
Uniqueness
- The unique combination of the piperidine ring, pyrimidine moiety, and dimethylphenyl group in this compound distinguishes it from other similar compounds.
- Its specific chemical structure imparts distinct physicochemical properties and potential biological activities.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-4-5-17(10-14(13)2)23-19(25)24-8-6-16(7-9-24)22-18-11-15(3)20-12-21-18/h4-5,10-12,16H,6-9H2,1-3H3,(H,23,25)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAOWIKLGDBJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)NC3=NC=NC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide](/img/structure/B2578236.png)





![2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid](/img/structure/B2578247.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2578251.png)

![1-(4-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea](/img/structure/B2578253.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2578254.png)

![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2578256.png)
